N-Hydroxy-N-isopropyloxamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

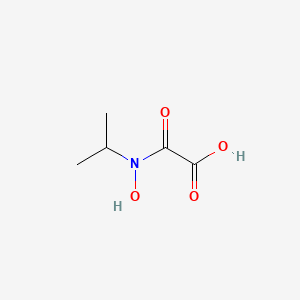

N-Hydroxy-N-isopropyloxamic acid is an organic compound that belongs to the class of n-hydroxyl-alpha-amino acids . These are alpha amino acids that carry a hydroxyl group at the N-terminal . It has a molecular formula of C5H9NO4 .

Molecular Structure Analysis

The molecular structure of N-Hydroxy-N-isopropyloxamic acid consists of an isopropyl group attached to a hydroxylamine, which is in turn attached to an oxamic acid . The average mass of the molecule is 147.129 Da .Wissenschaftliche Forschungsanwendungen

Inhibition of Ketol-Acid Reductoisomerase

N-Hydroxy-N-isopropyloxamic acid (IpOHA) is a potent inhibitor of Escherichia coli ketol-acid reductoisomerase. It forms a nearly irreversible complex with the enzyme in the presence of Mg2+ or Mn2+, exhibiting time-dependent inhibition. IpOHA's binding is enhanced by nucleotide, essential for catalysis, with NADPH being more effective than NADP. The complex formed in the presence of Mg2+ and NADPH binds through a two-step mechanism, revealing its potential as an inhibitor in biological processes (Aulabaugh & Schloss, 1990).

Synthesis of Aliphatic Dimeric N-Isopropylhydroxamic Acids

A series of dimeric N-isopropylhydroxamic acids, connected by different chain lengths, were synthesized from acid chlorides and N-isopropylhydroxylamine. The structure of the adipoyl derivative, in particular, was analyzed via X-ray diffraction, revealing a trans conformation of the hydroxamate groups. This study highlights the structural versatility and potential applications of N-hydroxy-N-isopropyloxamic acid derivatives in chemical synthesis (Smith & Raymond, 1980).

Role in Defence Mechanisms of Gramineae

Hydroxamic acids, including derivatives of N-hydroxy-N-isopropyloxamic acid, play a significant role in the defense of cereals against pests, diseases, and in herbicide detoxification. These compounds, acting as secondary metabolites, are crucial in plant resistance and could be exploited for agricultural applications (Niemeyer, 1988).

Interaction with Plant Acetohydroxy Acid Isomeroreductase

The interaction of IpOHA with plant-origin acetohydroxy acid isomeroreductase was studied to understand its herbicidal action. Although IpOHA is a nearly irreversible inhibitor of the enzyme, its slow binding rate might delay its effectiveness in vivo, offering insights into its limited herbicidal potency (Dumas et al., 1994).

Eigenschaften

IUPAC Name |

2-[hydroxy(propan-2-yl)amino]-2-oxoacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(2)6(10)4(7)5(8)9/h3,10H,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIOSGUKMDGWNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(=O)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-N-isopropyloxamic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Chloro-4-fluorophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2900278.png)

![2-(2-chlorophenyl)-N-{2-[5-(3,5-dimethyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methylacetamide](/img/no-structure.png)

![2-Chloro-1-(4-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2900285.png)

![N-(2-fluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2900290.png)

![3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2900300.png)